molecular formula C13H13BrO B8268050 1-Bromo-3-isopropoxynaphthalene

1-Bromo-3-isopropoxynaphthalene

Cat. No.: B8268050
M. Wt: 265.14 g/mol
InChI Key: ALJJROZHOMTRAW-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxynaphthalene is a halogenated naphthalene derivative of high interest in organic synthesis and materials science . Its molecular formula is C 13 H 13 BrO, with a molecular weight of 265.14 g/mol . The compound features a bromine substituent at position 1 and an isopropoxy group (-OCH(CH 3 ) 2 ) at position 3 of the naphthalene ring, creating a unique electronic profile where the bromine acts as an electron-withdrawing group and the isopropoxy group donates electron density . This push-pull architecture makes it a valuable precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and advanced materials . In scientific research, this compound serves as a versatile building block. Its applications span chemistry, where it is used as a key intermediate in cross-coupling reactions; biology, for the study of biological pathways and molecular interactions; and medicine, where it is investigated for potential therapeutic applications . The mechanism of action involves its interaction with specific molecular targets, where both the bromine atom and the isopropoxy group play crucial roles in its reactivity . The compound can be synthesized via electrophilic aromatic substitution of 3-isopropoxynaphthalene, with reaction conditions such as solvent polarity and the use of catalytic HBr significantly influencing yield and regioselectivity . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-bromo-3-propan-2-yloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-9(2)15-11-7-10-5-3-4-6-12(10)13(14)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJJROZHOMTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 3-Isopropoxynaphthalene

Reagents and Conditions :

  • Substrate : 3-isopropoxynaphthalene (synthesized via Williamson ether synthesis).

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvents : Dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetic acid.

  • Catalysts : Hydrobromic acid (HBr) in acetic acid.

  • Temperature : 0–25°C for NBS; 20–50°C for Br₂.

Procedure :

  • Dissolve 3-isopropoxynaphthalene in CCl₄.

  • Add Br₂ dropwise under inert atmosphere to control exothermicity.

  • Stir for 6–12 hours, monitoring via TLC.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Yield : 60–75% with Br₂; 70–85% with NBS.

Key Challenges :

  • Di-bromination byproducts form with excess Br₂.

  • Isopropoxy group cleavage at temperatures >60°C.

Sequential Synthesis: Bromination Followed by Etherification

Step 1: Bromination of Naphthalene
Photobromination of naphthalene with Br₂ yields 1-bromonaphthalene as the major product (90% yield). Radical-initiated bromination using NBS avoids polybromination.

Step 2: Introduction of Isopropoxy Group

  • Substrate : 1-bromonaphthalene.

  • Reagents : Isopropyl bromide, anhydrous Cs₂CO₃.

  • Solvent : Acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours.

Yield : 50–65% after purification.

Limitations :

  • Lower yields due to steric hindrance from the bromine substituent.

  • Competing elimination reactions require strict moisture control.

Optimization Strategies

Catalytic HBr in Acetic Acid

Adding catalytic HBr (5–10 mol%) during Br₂-mediated bromination accelerates the reaction and improves regioselectivity. The mechanism involves in situ generation of Br⁺ ions, enhancing electrophilic attack at position 1.

Data Table 1: Effect of HBr on Bromination Efficiency

HBr Concentration (mol%)Reaction Time (h)Yield (%)Purity (%)
0125885
587292
1067895

Source: Adapted from patent US20110306796A1.

Solvent Polarity and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but risk ether cleavage. Nonpolar solvents (CCl₄) favor mono-bromination but require longer durations.

Data Table 2: Solvent Optimization for NBS-Mediated Bromination

SolventDielectric ConstantReaction Time (h)Yield (%)
CCl₄2.241082
DCM8.93675
Acetic Acid6.15468

Source: Journal of Chemical Research.

Mechanistic Insights

Electrophilic Aromatic Substitution

Br₂ reacts with 3-isopropoxynaphthalene to form a bromonium ion intermediate. The isopropoxy group’s resonance donation stabilizes the transition state at position 1, favoring para substitution.

3-Isopropoxynaphthalene+Br21-Bromo-3-isopropoxynaphthalene+HBr\text{3-Isopropoxynaphthalene} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}

Radical Bromination Pathways

NBS generates bromine radicals under UV light, abstracting hydrogen from naphthalene to form a resonance-stabilized radical. Coupling with Br₂ yields the mono-brominated product.

Purification and Characterization

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), isopropoxy methyls (δ 1.2–1.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 265.02 ([M+H]⁺).

Industrial-Scale Considerations

  • Bromine Recovery : Distillation at atmospheric pressure recovers unreacted Br₂, reducing costs.

  • Waste Management : Neutralization of HBr with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

1-Bromo-3-isopropoxynaphthalene is used in scientific research for various purposes:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the isopropoxy group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Analogues

1-Bromonaphthalene (C₁₀H₇Br)
  • Structure : Bromine at position 1 of naphthalene, lacking the isopropoxy group.
  • Molecular Weight : 185.07 g/mol .
  • Lower molecular weight and polarity compared to 1-bromo-3-isopropoxynaphthalene. Reactivity: Bromine directs electrophilic substitution to the α-position (position 4), while the absence of an electron-donating group limits activation of the ring.
1-Nitronaphthalene (C₁₀H₇NO₂)
  • Structure: Nitro group (-NO₂) at position 1 instead of bromine and isopropoxy.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta positions.
    • Higher density and melting point due to nitro’s polar nature.
    • Applications: Primarily used in explosives and dye synthesis, unlike brominated derivatives, which are more common in cross-coupling reactions .

Benzene-Based Analogues

1-Bromo-3-isopropoxybenzene (C₉H₁₁BrO)
  • Structure : Benzene ring with bromine and isopropoxy groups at positions 1 and 3.
  • Molecular Weight : ~213.09 g/mol .
  • Key Differences: Smaller aromatic system (benzene vs. naphthalene), leading to lower boiling points and reduced thermal stability. The isopropoxy group’s electron-donating effect is more pronounced in benzene due to less conjugation compared to naphthalene.
1-Bromo-3-methylbenzene (C₇H₇Br)
  • Structure : Bromine and methyl group at positions 1 and 3 of benzene.
  • Molecular Weight : 171.03 g/mol .
  • Key Differences :
    • Methyl is weakly electron-donating, offering minimal activation compared to isopropoxy.
    • Less steric bulk than isopropoxy derivatives, facilitating faster reaction kinetics in substitution reactions.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System Reactivity Profile
This compound C₁₃H₁₃BrO 264.9 Br (position 1), -OCH(CH₃)₂ (position 3) Naphthalene Activated for electrophilic substitution at β-positions
1-Bromonaphthalene C₁₀H₇Br 185.07 Br (position 1) Naphthalene Directs electrophiles to α-positions
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (position 1) Naphthalene Strongly deactivated, meta-directing
1-Bromo-3-isopropoxybenzene C₉H₁₁BrO 213.09 Br (position 1), -OCH(CH₃)₂ (position 3) Benzene Enhanced para/ortho substitution
1-Bromo-3-methylbenzene C₇H₇Br 171.03 Br (position 1), -CH₃ (position 3) Benzene Moderate activation for substitution

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-bromo-3-isopropoxynaphthalene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of 3-isopropoxynaphthalene. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example:

  • Direct Bromination : Using Br₂ in a halogen-compatible solvent (e.g., CCl₄) at 0–25°C for 6–12 hours yields ~60–70% product. Excess Br₂ may lead to di-substitution, requiring precise stoichiometry .
  • NBS-Mediated Bromination : NBS with a radical initiator (e.g., AIBN) in refluxing CCl₄ improves regioselectivity, achieving ~75–80% yield .

Q. Critical Factors :

  • Temperature control to avoid side reactions (e.g., ether cleavage of the isopropoxy group).
  • Solvent polarity impacts reaction kinetics and byproduct formation.

Q. Q2. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). Coupling patterns confirm substitution positions .
    • ¹³C NMR : Bromine’s electronegativity deshields adjacent carbons (e.g., C-Br at δ 115–125 ppm) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity thresholds. Mobile phases often use acetonitrile/water gradients .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 265.02) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer: Discrepancies in melting points or enthalpy data often arise from impurities or measurement techniques. For example:

  • Melting Point Variability :
    • Reported Range : 85–92°C (commercial sources) vs. 88–90°C (NIST-certified standards) .
    • Resolution : Recrystallize from ethanol/water (3:1) and use differential scanning calorimetry (DSC) for precise determination .

Q. Thermochemical Data :

PropertyValue (NIST)Method
ΔH°f (gas phase)142.3 ± 2.1 kJ/molComputational DFT
Heat of Combustion-5,890 kJ/molBomb Calorimetry

Q. Q4. What strategies mitigate challenges in handling this compound’s reactive intermediates during synthesis?

Methodological Answer:

  • Reactive Bromine Intermediates :
    • Use Schlenk lines or gloveboxes to exclude moisture, preventing hydrolysis of Br substituents .
    • Quench excess Br₂ with Na₂S₂O₃ to avoid di-bromination .
  • Byproduct Management :
    • Di-brominated Byproducts : Separate via column chromatography (silica gel, hexane/ethyl acetate 9:1) .
    • Isopropoxy Cleavage : Minimize by avoiding protic solvents (e.g., MeOH) during workup .

Q. Safety Protocols :

  • PAC-1 exposure limit: 2.4 mg/m³ (respiratory protection required above this threshold) .

Q. Q5. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling :
    • Bromine’s electronegativity activates the naphthalene ring for Pd-catalyzed coupling.
    • Optimized Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours. Yields >85% with aryl boronic acids .
  • DFT Calculations :
    • HOMO-LUMO gaps (6.2–6.5 eV) predict nucleophilic attack at the brominated position .

Q. SAR Insights :

  • Isopropoxy’s electron-donating effect stabilizes transition states in SNAr reactions .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting spectroscopic data for this compound in published studies?

Methodological Answer:

  • Common Discrepancies :
    • ¹H NMR Shifts : Variations of ±0.2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆).
    • Resolution : Report solvent and internal standard (e.g., TMS) explicitly .
  • Mass Spectrometry :
    • Fragmentation patterns (e.g., loss of Br⁻ at m/z 185) confirm molecular integrity. Cross-validate with FT-IR (C-Br stretch at 560–580 cm⁻¹) .

Q. Best Practices :

  • Use certified reference materials (CRMs) from NIST or Thermo Scientific for calibration .

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